molecular formula C8H14Cl2N2O B2460427 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride CAS No. 90434-63-2

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride

Cat. No.: B2460427
CAS No.: 90434-63-2
M. Wt: 225.11
InChI Key: YERINASCXLOMNB-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a methylamino group attached to an ethan-1-ol backbone, with a pyridin-3-yl substituent. The dihydrochloride form indicates that it is a salt formed with two molecules of hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride typically involves the following steps:

    Formation of the Ethan-1-ol Backbone: The initial step involves the preparation of the ethan-1-ol backbone, which can be achieved through various organic synthesis methods, such as the reduction of ethyl acetate.

    Introduction of the Methylamino Group: The methylamino group is introduced via nucleophilic substitution reactions, where a suitable methylamine precursor reacts with the ethan-1-ol backbone.

    Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yields.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as thionyl chloride, and nucleophiles, such as amines and alcohols, are commonly used.

Major Products Formed

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, depending on its specific interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-1-(pyridin-3-yl)ethan-1-ol: Lacks the methyl group, resulting in different chemical properties.

    2-(Methylamino)-1-(pyridin-2-yl)ethan-1-ol: The position of the pyridinyl group is different, affecting its reactivity and interactions.

    2-(Methylamino)-1-(pyridin-4-yl)ethan-1-ol: Similar structure but with the pyridinyl group in a different position.

Uniqueness

2-(Methylamino)-1-(pyridin-3-yl)ethan-1-ol dihydrochloride is unique due to its specific substitution pattern, which influences its solubility, reactivity, and potential biological activities. The presence of the dihydrochloride salt form also enhances its stability and solubility, making it more suitable for various applications.

Properties

IUPAC Name

2-(methylamino)-1-pyridin-3-ylethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-9-6-8(11)7-3-2-4-10-5-7;;/h2-5,8-9,11H,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERINASCXLOMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CN=CC=C1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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